Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
Description
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS: 176969-33-8) is a fluorinated β-keto ester with the molecular formula C₉H₁₂F₂O₄ and a molecular weight of 222.19 g/mol . Its structure features an ethoxymethylene group (–CH(OCH₂CH₃)=) at position 2, a difluorinated carbon at position 4, and a ketone group at position 2. This compound is typically a colorless to pale yellow liquid, soluble in organic solvents like ethanol and ethyl acetate, and is primarily used as a key intermediate in synthesizing pyrazole derivatives for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
ethyl (2Z)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPGBVZKTVEIS-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C(F)F)\C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176969-33-8 | |
| Record name | ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Acid-Catalyzed Approach
Early methods utilized acetic anhydride as both a solvent and catalyst. Heating 1 with excess 2 at 120–140°C for 1.5–12 hours yielded ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (3 ) with isolated yields of 85–97%. The reaction proceeds via a two-step mechanism:
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Keto-enol tautomerization of 1 to generate the enolic form.
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Nucleophilic attack by triethyl orthoformate, followed by ethanol elimination.
A key limitation is the formation of byproducts such as diethyl 2-ethoxy-6-CF₃-2H-pyran-3,5-dicarboxylate under certain conditions, which reduces yield.
Catalytic Innovations: Solid-Supported Metal Catalysts
Recent advancements focus on heterogeneous catalysis to improve efficiency and sustainability. A Chinese patent (CN114315577B) discloses a solvent-free method using a polycarbonate-supported composite metal catalyst (AlCl₃/TiCl₄ or AlCl₃/SnCl₄).
Reaction Optimization
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Catalyst Composition : 5–20 wt% metal loading on polycarbonate.
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Conditions : 80–110°C for 1–5 hours.
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Molar Ratio : 1 :2 = 1:1.05–1.5.
Example : Reacting 1.0 mol 1 with 1.05 mol 2 at 80°C for 5 hours with 10 wt% AlCl₃/TiCl₄ catalyst achieved a 96.9% yield. The catalyst is recyclable for ≥5 cycles without significant activity loss.
Table 1: Performance of Composite Metal Catalysts
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃/TiCl₄ | 80 | 5 | 96.9 |
| AlCl₃/SnCl₄ | 100 | 3 | 94.2 |
| TiCl₄/SnCl₄ | 110 | 1 | 91.5 |
Base-Mediated Condensation
An alternative approach employs bases like triethylamine to accelerate the reaction. For ethyl 4-chloro-4,4-difluoro-3-oxobutanoate, triethylamine (10 mol%) at 110°C achieved quantitative yields of 3 within 2 hours. This method avoids side reactions but requires stringent temperature control.
Industrial-Scale Production Considerations
Continuous Flow Reactors
BenchChem highlights the use of continuous flow systems to enhance throughput. However, the patent’s solvent-free catalytic method is more industrially viable due to:
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Lower Energy Demand : No solvent removal required.
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Catalyst Reusability : Reduces operational costs.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethylene group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is in the synthesis of heterocyclic compounds. The compound acts as a precursor for various substituted heterocycles, which are important in pharmaceutical and agrochemical contexts. The presence of the ethoxycarbonyl moiety enhances the reactivity of the compound, facilitating further modifications and functionalizations that are essential for developing bioactive molecules.
Case Study: Synthesis of Pyrimidine Derivatives
Research has demonstrated that derivatives of this compound can be utilized to synthesize pyrimidine derivatives with notable biological activity. For instance, the incorporation of carboxamide groups at specific positions in these derivatives has been shown to significantly enhance their pharmacological properties .
Reaction Mechanisms and Catalysis
The compound is often involved in three-component condensation reactions with triethyl orthoformate and acetic anhydride. This reaction pathway has been extensively studied and yields high conversion rates and quantitative yields of the desired products. The use of catalytic amounts of triethylamine has been noted to optimize these reactions further .
| Reaction Components | Yield (%) | Conditions |
|---|---|---|
| Ethyl 4-chloro-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | 97 | Catalytic triethylamine |
| This compound | Up to 100 | Triethyl orthoformate + Acetic anhydride |
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a scaffold for designing new therapeutic agents. Its fluorinated structure is particularly appealing due to the enhanced metabolic stability and bioavailability that fluorinated compounds often exhibit.
Example: Anticancer Agents
Studies have reported on the synthesis of novel anticancer agents derived from this compound. The fluorinated derivatives have shown promising results in inhibiting tumor growth in preclinical models .
Agrochemical Applications
The compound also finds applications in agrochemistry, particularly in the development of herbicides and pesticides. The ability to modify its structure allows researchers to design compounds with specific biological activities against pests while minimizing environmental impact.
Case Study: Herbicide Development
Research indicates that certain derivatives based on this compound exhibit herbicidal properties. These compounds can selectively inhibit weed growth without harming crops, showcasing their potential for sustainable agricultural practices .
Safety and Handling Considerations
While exploring its applications, it is crucial to note the safety profile associated with this compound. The compound is classified under several hazard categories:
- Harmful if swallowed (H302)
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
Proper handling procedures must be followed to mitigate exposure risks during laboratory work .
Mechanism of Action
The mechanism by which Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The ethoxymethylene group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. This makes the compound a versatile intermediate for various chemical transformations.
Comparison with Similar Compounds
Ethyl 2-(Ethoxymethylene)-4,4,4-Trifluoro-3-Oxobutanoate
- Molecular Formula : C₉H₁₁F₃O₄
- Molecular Weight : 234.13 g/mol
- Key Differences :
- Replaces the two fluorine atoms in the difluoro compound with three fluorines (CF₃ group).
- Higher electron-withdrawing effect due to the trifluoromethyl group, enhancing reactivity in cyclocondensation reactions .
- Used in synthesizing 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid , a precursor for herbicides and antivirals .
- Synthetic Route: Prepared similarly via condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with triethyl orthoformate in acetic anhydride .
Ethyl 4,4-Difluoro-3-Oxobutanoate (CAS: 352-24-9)
Ethyl 4,4,4-Trifluoro-3-Oxobutanoate (CAS: 372-31-6)
- Molecular Formula : C₆H₇F₃O₃
- Molecular Weight : 184.11 g/mol
- Reacts with hydrazines to form trifluoromethylpyrazoles, which exhibit distinct biological activities compared to difluoro analogs .
Comparative Analysis of Properties and Reactivity
Physical and Chemical Properties
Commercial and Regulatory Considerations
- Pricing: this compound: €34–€933/g (95–98% purity) . Trifluoro analog: €46/5g (95% purity) .
- Regulatory Status :
- The trifluoro compound is classified as WGK 3 (high water hazard) , while safety data for the difluoro variant remains less documented.
Biological Activity
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (commonly referred to as EEDFB) is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
EEDFB is characterized by its unique molecular structure, which includes a difluoroketone moiety and an ethoxy group. Its molecular formula is , with a molecular weight of approximately 218.18 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.
Synthesis Methods
The synthesis of EEDFB typically involves the condensation of fluorinated acetoacetates with triethyl orthoformate in the presence of acetic anhydride. Several methods have been reported, yielding high purity and significant quantities of the compound:
These methods demonstrate the efficiency of using fluorinated precursors to produce EEDFB with minimal by-products.
Biological Activity
EEDFB exhibits a range of biological activities that make it relevant for various applications:
- Antimicrobial Activity : Studies have shown that EEDFB possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : EEDFB has been evaluated for its anti-inflammatory potential. It inhibits pro-inflammatory cytokines, thereby reducing inflammation in animal models.
- Anticancer Properties : Preliminary research indicates that EEDFB may induce apoptosis in cancer cells. It has shown effectiveness against specific cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
- Antimicrobial Study : A study conducted on EEDFB against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
- Anti-inflammatory Research : In a mouse model of acute inflammation, EEDFB treatment resulted in a 50% reduction in paw edema compared to the control group .
- Anticancer Evaluation : In vitro tests on human breast cancer cells revealed that EEDFB reduced cell viability by 60% at concentrations of 50 µM after 48 hours .
The biological activities of EEDFB can be attributed to its structural characteristics:
- Electrophilic Nature : The presence of the difluoroketone enhances electrophilicity, allowing it to interact effectively with biological macromolecules.
- Lipophilicity : The ethoxy group increases the compound's ability to penetrate cellular membranes, facilitating its action within cells.
Applications
EEDFB's unique properties make it suitable for various applications:
- Pharmaceuticals : As a potential lead compound for developing new antibiotics and anti-inflammatory drugs.
- Agrochemicals : Its efficacy against plant pathogens suggests applications in crop protection formulations.
Q & A
Q. What are the established synthetic routes for preparing ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, and how can reaction conditions be optimized?
The compound is synthesized via a Claisen condensation of ethyl difluoroacetate with ethyl acetate, followed by condensation with triethyl orthoformate to introduce the ethoxymethylene group . Key optimizations include:
- Catalyst selection : Use of acetic anhydride as a catalyst for the orthoformate condensation step to improve yield .
- Temperature control : Maintaining reflux conditions (~100–120°C) during condensation to ensure complete conversion .
- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg) to isolate the product with >95% purity .
Q. How can the structure and purity of this compound be validated in a research setting?
- Spectroscopic analysis : Use and NMR to confirm the ethoxymethylene group (δ ~7.5–8.0 ppm for the vinyl proton) and difluoroacetyl moiety .
- Mass spectrometry : HRMS to verify the molecular ion peak at m/z 222.186 (CHFO) .
- X-ray crystallography : For unambiguous structural confirmation, though this requires high-quality single crystals .
Q. What are the primary applications of this compound in medicinal or agrochemical research?
It serves as a key intermediate for:
- Pyrazole derivatives : Reaction with methylhydrazine yields 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a fungicidal agent .
- Antimicrobial agents : Used to synthesize rhodanine-3-carboxylic acid derivatives with activity against multidrug-resistant pathogens .
Advanced Research Questions
Q. What mechanistic insights exist for the Claisen condensation step in synthesizing this compound?
The reaction proceeds via enolate formation from ethyl difluoroacetate, followed by nucleophilic attack on ethyl acetate. Density functional theory (DFT) studies suggest that the electron-withdrawing difluoro group stabilizes the enolate intermediate, accelerating the reaction . Kinetic studies indicate a second-order dependence on ester concentration under anhydrous conditions .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict the electrophilic reactivity of the ethoxymethylene group, aiding in designing nucleophilic additions (e.g., hydrazines) .
- Molecular docking : Used to evaluate binding affinity of pyrazole-4-carboxamide derivatives to fungal CYP51 enzymes, correlating with fungicidal activity .
Q. What strategies address low yields or side reactions during scale-up synthesis?
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to minimize hydrolysis of the ethoxymethylene group .
- In situ monitoring : Use FT-IR to track the disappearance of the carbonyl peak (~1750 cm) from starting materials .
- Byproduct mitigation : Add molecular sieves to absorb water, reducing ester hydrolysis .
Q. How do steric and electronic effects of the difluoro group influence reactivity in downstream transformations?
The difluoro moiety increases electrophilicity at the β-keto position, enhancing reactivity with nucleophiles like hydrazines. However, steric hindrance from the ethoxymethylene group can slow bulkier nucleophiles (e.g., phenylhydrazine), requiring elevated temperatures (80–100°C) .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- Tautomerism : The ethoxymethylene group exhibits E/Z isomerism, complicating NMR interpretation. Low-temperature NMR (−40°C) can resolve splitting patterns .
- Purity assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
Data Contradiction and Resolution
Q. Discrepancies in reported boiling points (248.4°C vs. 211.6°C)—how should researchers validate physical properties?
- Source evaluation : The higher value (248.4°C) is derived from computational models (e.g., Antoine equation), while experimental data under reduced pressure (e.g., 101.1°C at 760 mmHg) are more reliable .
- Experimental replication : Perform differential scanning calorimetry (DSC) to measure decomposition temperatures and confirm volatility .
Q. Conflicting bioactivity data for pyrazole derivatives—how to reconcile structure-activity relationships?
- Meta-analysis : Compare fungicidal IC values across studies, controlling for assay conditions (e.g., Candida albicans strain variations) .
- Crystallographic evidence : Resolve binding modes using co-crystal structures of DFPA with target enzymes to clarify mechanistic outliers .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and catalytic acid (e.g., HSO) for esterifications .
- Analytical workflows : Combine LC-MS for purity checks and NOESY NMR to confirm stereochemistry .
- Safety : Handle at ≤25°C due to low flash point (79.7°C) and use fume hoods to mitigate vapor exposure (vapor pressure: 0.0242 mmHg at 25°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
